Methacryloxyethyl-trimethylammonium bromide

Description

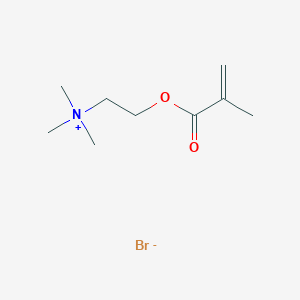

Methacryloxyethyl-trimethylammonium bromide (chemical formula: CH₂=C(CH₃)COO(CH₂)₂N⁺(CH₃)₃ Br⁻) is a quaternary ammonium compound featuring a methacrylate group, enabling its use as a polymerizable surfactant. This dual functionality—cationic charge and polymerizable double bond—makes it valuable in nanomedicine for synthesizing nanostructured materials and drug delivery systems . Its synthesis typically involves quaternization of 2-(dimethylamino)ethyl methacrylate with methyl bromide or analogous alkylating agents under controlled conditions .

Properties

CAS No. |

68912-04-9 |

|---|---|

Molecular Formula |

C9H18BrNO2 |

Molecular Weight |

252.15 g/mol |

IUPAC Name |

trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |

InChI |

InChI=1S/C9H18NO2.BrH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 |

InChI Key |

FGKCGMMQJOWMFW-UHFFFAOYSA-M |

Canonical SMILES |

CC(=C)C(=O)OCC[N+](C)(C)C.[Br-] |

Related CAS |

68912-04-9 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of [2-(Methacryloyloxy)ethyl]trimethylammonium Bromide

Detailed Stepwise Synthesis via Quaternization

A common industrial and laboratory method involves two key steps:

Step 1: Synthesis of 2-(Methacryloyloxy)ethyl dimethylamine or dimethylaminoethyl methacrylate

- This intermediate is typically prepared by transesterification of methyl methacrylate with 2-dimethylaminoethanol under catalytic conditions.

- Reaction conditions include the use of polymerization inhibitors to prevent premature polymerization.

- The reaction is monitored to optimize conversion and minimize side reactions.

Step 2: Quaternization with Methyl Bromide

- The tertiary amine intermediate reacts with methyl bromide (CH3Br) under controlled temperature (generally 40–65 °C).

- The reaction is carried out in aqueous or organic solvents with polymerization inhibitors and sometimes basic anion exchange resins as catalysts.

- After completion, the mixture is purified by filtration, removal of water under reduced pressure, and vacuum drying at around 80 °C to yield the quaternary ammonium bromide salt.

Alternative Method: Atom Transfer Radical Polymerization (ATRP) Route

- In research settings, [2-(Methacryloyloxy)ethyl]trimethylammonium chloride (a close analog) has been used as a monomer in ATRP to graft cationic polymers onto cellulose or other substrates.

- The monomer is purified by washing with diethyl ether to remove inhibitors.

- Polymerization is catalyzed by copper(I) bromide with bipyridine ligands in solvents like dimethylformamide (DMF) at 40 °C.

- This method is more focused on polymer synthesis rather than monomer preparation but involves handling of the monomer in pure form, indicating the necessity of purification steps.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | 40–65 °C | Controlled to optimize quaternization |

| Solvent | Water, DMF, or organic solvents | Solvent choice affects polymerization rate |

| Catalyst | Basic anion exchange resin or none | Catalysts improve reaction rate |

| Polymerization inhibitor | Monomethyl ether hydroquinone or similar | Prevents undesired polymerization |

| Reaction time | 1.5 to 6 hours | Depends on scale and method |

| Purification | Filtration, dialysis, vacuum drying | Ensures high purity of final product |

Research Findings and Data

Yield and Purity

- Industrial methods achieve purity levels exceeding 98% with overall yields above 90% through optimized transesterification and quaternization steps.

- Vacuum drying at 80 °C effectively removes residual water and volatile impurities.

Polymerization Control

- Use of polymerization inhibitors is critical to prevent premature polymerization during synthesis.

- ATRP methods using purified monomer yield polymers with narrow molecular weight distribution (Mw/Mn ~1.2), indicating high control over polymer structure.

Characterization Techniques

- Raman Spectroscopy : Used to assess degree of polymerization and conversion of carbon–carbon double bonds.

- High-Performance Liquid Chromatography (HPLC) : Employed to detect residual monomer release from polymer composites.

- Nuclear Magnetic Resonance (NMR) : 13C NMR confirms polymer tacticity and monomer structure.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Transesterification + Quaternization | Methyl methacrylate + 2-dimethylaminoethanol + Methyl bromide | 40–65 °C, aqueous/organic solvent, polymerization inhibitor | >90 | >98 | Industrially scalable, mild conditions |

| ATRP Polymerization (monomer purification) | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | CuBr catalyst, DMF solvent, 40 °C | N/A | High purity | For polymer synthesis, requires pure monomer |

Chemical Reactions Analysis

Radical Polymerization

METAB undergoes free radical polymerization to form cationic polymers. The methacrylate double bond reacts with initiators such as ammonium persulfate (APS) or azobisisobutyronitrile (AIBN) under thermal or UV conditions . Key factors influencing polymerization include:

-

Initiator type : APS generates sulfate radicals () that abstract hydrogen from METAB, initiating chain propagation .

-

Temperature : Optimal polymerization occurs at 60–70°C in aqueous or fluoroalcohol solvents .

-

Solvent effects : Polar solvents like 2,2,2-trifluoroethanol (TFE) enhance monomer solubility and control molecular weight distribution (MWD) .

Table 1: Radical Polymerization Conditions and Outcomes

| Initiator | Temperature (°C) | Solvent | M<sub>n</sub> (g/mol) | M<sub>w</sub>/M<sub>n</sub> | Reference |

|---|---|---|---|---|---|

| AIBN | 60 | TFE | 25,000–50,000 | 1.3–1.5 | |

| APS | 70 | H<sub>2</sub>O | 15,000–30,000 | 1.4–1.7 |

Mechanism :

-

Initiation :

-

Propagation :

-

Termination :

Copolymerization with Neutral Monomers

METAB readily copolymerizes with acrylamide (AM), styrene (St), or methyl methacrylate (MMA) to produce cationic copolymers with tunable charge densities .

Key Findings:

-

Acrylamide copolymerization :

-

Methacrylate systems : Copolymerization with MMA in ionic liquids (e.g., EMImCl) reduces MWD to 1.12–1.13 .

Table 2: Copolymerization Performance Metrics

| Comonomer | Initiator System | Solvent | M<sub>n</sub> (g/mol) | Charge Density (meq/g) |

|---|---|---|---|---|

| AM | -ascorbic acid | H<sub>2</sub>O | 80,000 | 2.8 |

| MMA | CuBr/Me<sub>6</sub>TREN | TFE/EMImCl | 45,000 | 3.5 |

Controlled Polymerization Techniques

Atom transfer radical polymerization (ATRP) :

METAB’s bromide counterion facilitates ATRP when paired with copper(I) catalysts (e.g., CuBr/Me<sub>6</sub>TREN) . This method enables precise control over molecular weight and architecture (e.g., brushes, block copolymers).

Critical Parameters:

-

Catalyst loading : 0.1–0.5 mol% CuBr ensures minimal metal residue .

-

Solvent compatibility : TFE suppresses chain-transfer reactions, achieving M<sub>w</sub>/M<sub>n</sub> <1.2 .

Post-Polymerization Modifications

METAB-based polymers undergo quaternization and ion exchange :

-

Anion exchange : Bromide ions () are replaceable with , , or bioactive anions.

-

Crosslinking : Diacrylates (e.g., ethylene glycol dimethacrylate) create hydrogels for biomedical applications .

Stability and Reactivity Considerations

Scientific Research Applications

Polymer Chemistry and Material Science

Polymer Synthesis : METAC can be utilized as a co-monomer in the synthesis of various polymers and hydrogels. The methacrylate functionality allows for easy incorporation into polymerization reactions, leading to functionalized polymers with tailored properties. These polymers are extensively used in coatings, adhesives, and sealants due to their enhanced mechanical strength and adhesion properties.

Surface Modification : The compound is effective for modifying surfaces to impart specific functionalities. For example, it can be incorporated into coatings to enhance antimicrobial properties, making surfaces resistant to bacterial colonization. This application is particularly relevant in medical devices and hospital environments where infection control is paramount .

| Application Area | Description |

|---|---|

| Antimicrobial Coatings | Incorporation into coatings for surfaces to prevent bacterial growth. |

| Hydrogels | Formation of hydrogels for drug delivery systems and tissue engineering applications. |

| Adhesives | Used in adhesives for improved bonding and durability. |

Biomedical Applications

Antibacterial Properties : Research indicates that METAC exhibits significant antibacterial activity against common pathogens such as Streptococcus mutans and Streptococcus sobrinus. A study demonstrated that resin composites incorporating METAC could reduce bacterial counts significantly, suggesting its potential use in dental materials .

Drug Delivery Systems : Due to its ability to form hydrogels, METAC is being explored for drug delivery applications. These hydrogels can encapsulate therapeutic agents, allowing for controlled release over time, which is crucial for effective treatment regimens .

Environmental Applications

Water Treatment : METAC has been studied for its effectiveness in ion exchange processes and removal of contaminants from water. Its cationic nature allows it to interact with negatively charged pollutants, enhancing its utility in wastewater treatment systems .

Flocculation : In environmental science, METAC can be used as a flocculant to aggregate suspended particles in water treatment processes. This application is vital for improving the clarity of wastewater and facilitating the removal of harmful substances .

Case Studies

- Antibacterial Resin Composites : A study evaluated the physical properties and antibacterial effects of resin composites containing METAC. Results showed a significant reduction in bacterial viability after exposure to these composites, highlighting their potential use in dental applications where bacterial contamination is a concern .

- Microfluidic Devices : Research demonstrated the application of METAC in microfluidic systems for proteomics. The compound was used to enhance sample fractionation and preconcentration processes, showcasing its utility in analytical chemistry .

Mechanism of Action

Methacryloxyethyl-trimethylammonium bromide exerts its effects primarily through its cationic nature. The quaternary ammonium group interacts with negatively charged surfaces, such as cell membranes or particulate matter, leading to various outcomes:

Cell Adhesion: Enhances cell adhesion and proliferation in tissue engineering applications.

Flocculation: Facilitates the aggregation of suspended particles in water treatment processes.

Drug Delivery: Improves the interaction with biological membranes, enhancing the delivery and efficacy of therapeutic agents

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural distinctions and functional group influences:

| Compound Name | Key Structural Features | Functional Groups |

|---|---|---|

| Methacryloxyethyl-trimethylammonium bromide | Methacrylate-linked ethyl chain + N⁺(CH₃)₃ | Methacrylate, quaternary ammonium |

| [2-(Ethoxycarbonyl)ethyl]trimethylammonium bromide | Ethyl ester + N⁺(CH₃)₃ | Ethoxycarbonyl, quaternary ammonium |

| Hexadecyltrimethylammonium bromide (CTAB) | C₁₆ alkyl chain + N⁺(CH₃)₃ | Long alkyl chain, quaternary ammonium |

| Phenyltrimethylammonium bromide | Aromatic ring + N⁺(CH₃)₃ | Aromatic, quaternary ammonium |

| (2-Bromoethyl)trimethylammonium bromide | Bromoethyl chain + N⁺(CH₃)₃ | Bromoethyl, quaternary ammonium |

Key Observations :

- Methacryloxyethyl Group: Enables polymerization, distinguishing it from non-polymerizable analogs like CTAB .

- Chain Length : CTAB’s C₁₆ chain enhances hydrophobicity, improving micelle stability but limiting reactivity compared to the shorter ethyl chain in the target compound .

- Aromatic vs. Aliphatic : Phenyltrimethylammonium bromide’s aromatic ring increases rigidity, favoring phase-transfer catalysis over surfactant applications .

Physicochemical Properties

| Property | Methacryloxyethyl-TMAB | CTAB | Phenyl-TMAB |

|---|---|---|---|

| Solubility | Water-miscible | Limited in water | Moderate in water |

| Thermal Stability | Moderate (decomposes >150°C) | High (>200°C) | Moderate |

| Critical Micelle Concentration (CMC) | Higher (due to shorter chain) | Lower (0.1 mM) | Not applicable |

| Reactivity | Polymerizable | Non-reactive | Non-reactive |

Biological Activity

Methacryloxyethyl-trimethylammonium bromide (METAC) is a quaternary ammonium compound that has garnered attention for its diverse biological activities, particularly its antibacterial properties. This article delves into the biological activity of METAC, highlighting its mechanisms of action, efficacy against various microorganisms, and applications in biomedical fields.

Overview of this compound

METAC is a cationic monomer that can be polymerized to form poly(METAC), which exhibits significant antimicrobial properties. Its structure allows it to interact with microbial membranes, leading to disruption and cell death.

Antibacterial Activity

Mechanism of Action:

The antibacterial mechanism of METAC involves disruption of bacterial cell membranes. The cationic nature of METAC facilitates binding to negatively charged components on the bacterial surface, leading to membrane permeabilization and ultimately cell lysis. This mechanism is supported by studies demonstrating that METAC and its polymers can effectively target both Gram-positive and Gram-negative bacteria.

Efficacy Against Microorganisms:

Research has shown that poly(METAC) exhibits broad-spectrum antibacterial activity. The minimum inhibitory concentrations (MICs) for various microorganisms are summarized in Table 1.

| Microorganism | MIC (μg/mL) Broth Dilution | MIC (μg/mL) Disc Diffusion |

|---|---|---|

| Staphylococcus aureus (MSSA) | 123 | 370 |

| Staphylococcus aureus (MRSA) | 123 | 370 |

| Pseudomonas aeruginosa | 123 | 370 |

| Escherichia coli | 370 | >3300 |

| Bacillus subtilis | 123 | 370 |

| Candida albicans | 370 | 1100 |

| Saccharomyces cerevisiae | 370 | >10,000 |

The data indicates that poly(METAC) is particularly effective against both MSSA and MRSA strains, showing no significant difference in MIC values, which suggests potential for clinical applications in treating resistant infections .

Case Studies

-

Antibacterial Resin Composites:

A study evaluated resin composites incorporating poly(METAC) against oral pathogens such as Streptococcus mutans and Streptococcus sobrinus. The results indicated significant reductions in bacterial counts, with log reductions of 2.83 and 2.74, respectively. Notably, the antibacterial effect persisted even after aging the composites in distilled water for 28 days . -

Polymerized METAC Efficacy:

In a comparative study, poly(METAC) was shown to inhibit the growth of various microorganisms effectively when polymerized alone or copolymerized with other monomers. The sustained antibacterial activity suggests its potential use in long-lasting antimicrobial coatings .

Other Biological Activities

In addition to its antibacterial properties, METAC has been studied for its antifungal and antiviral activities. Its effectiveness against fungi such as Candida albicans demonstrates its versatility as an antimicrobial agent . Moreover, ongoing research is exploring its applications in drug delivery systems and tissue engineering due to its biocompatibility and ability to enhance cell adhesion .

Q & A

Q. What are the key considerations for synthesizing Methacryloxyethyl-trimethylammonium bromide with high yield and purity?

Synthesis involves quaternization of methacryloxyethyl chloride with trimethylamine in a polar aprotic solvent (e.g., dimethylformamide). Purification via recrystallization from acetone/ethanol mixtures is recommended. Purity verification requires 1H-NMR to confirm the absence of unreacted precursors (e.g., methacrylate vinyl protons at δ 5.7–6.1 ppm) and ion chromatography to ensure stoichiometric bromide content. Residual solvents should be quantified using gas chromatography .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and ionic properties?

- 1H-NMR spectroscopy (in D₂O or DMSO-d₆) identifies the trimethylammonium group (δ 3.1–3.3 ppm) and methacrylate backbone.

- Reverse-phase HPLC with a C18 column and a mobile phase of methanol:tetrabutylammonium bromide solution (64:36 v/v) ensures purity assessment .

- Conductometric titration quantifies active quaternary ammonium content, while ion-selective electrodes validate bromide stoichiometry .

Q. How does solubility in aqueous/organic solvents impact experimental design?

The compound is highly water-soluble due to its ionic nature but insoluble in non-polar solvents. For polymerization studies, use deionized water with <1 ppm Ca²⁺/Mg²⁺ to prevent charge shielding. In organic phases, mix with co-solvents like ethanol (<20% v/v) to maintain stability. Dynamic light scattering (DLS) can monitor aggregation in mixed solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported critical micelle concentration (CMC) values for this surfactant?

CMC discrepancies arise from measurement techniques (e.g., conductometry vs. fluorescence probing). Standardize conditions:

- Use conductivity meters with temperature control (±0.1°C).

- Compare data with molecular dynamics (MD) simulations of monomer-micelle transitions.

- Account for counterion binding effects using the Debye-Hückel theory for ionic strength corrections .

Q. What strategies optimize its use as a cationic comonomer in radical polymerization?

- Maintain monomer concentration below CMC (0.5–2 mM) to avoid micelle-driven heterogeneity.

- Use redox initiators (ammonium persulfate/TEMED) at 60–70°C for aqueous systems.

- Monitor conversion via FT-IR spectroscopy (C=C stretch at 1635 cm⁻¹) and control pH (4–6) to prevent hydrolysis .

Q. How do structural modifications influence its antimicrobial efficacy in polymer coatings?

- Increase alkyl chain length in analogs to enhance membrane disruption (e.g., C16 derivatives show 4× higher activity than C12).

- Evaluate biofilm inhibition using confocal laser scanning microscopy (CLSM) with LIVE/DEAD stains.

- Cross-reference with cytotoxicity assays (e.g., MTT on HEK293 cells) to balance efficacy and safety .

Data Contradiction Analysis

Q. Why do conflicting cytotoxicity reports exist for polymers derived from this monomer?

Variations arise from:

- Residual monomer content (>0.1% reduces biocompatibility; quantify via HPLC ).

- Molecular weight dispersity (PDI >1.5 increases nonspecific interactions).

- Endotoxin levels in aqueous formulations (use Limulus amebocyte lysate (LAL) assays). Standardize purification via dialysis (10 kDa MWCO) and lyophilization .

Q. How to address inconsistencies in anion-binding efficiency studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.